(S)-(+)-2-Aminobutane

Description

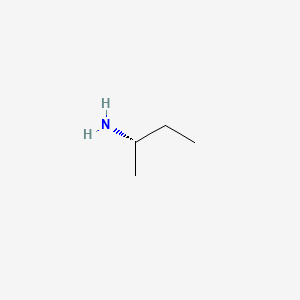

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZNVHARXXAHW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883416 | |

| Record name | (2S)-2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-49-5 | |

| Record name | (S)-sec-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z192XWH21O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-2-Aminobutane chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Aminobutane , also known as (S)-(+)-sec-butylamine, is a chiral primary amine that serves as a critical building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its stereospecific nature makes it a valuable intermediate for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a specific stereoisomer.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental considerations.

Core Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic ammonia-like or fishy odor.[1][5][6] It is a flammable liquid and should be handled with appropriate safety precautions.[5][7]

| Property | Value | Source(s) |

| Molecular Formula | C4H11N | [1][8][9] |

| Molecular Weight | 73.14 g/mol | [8][9][10] |

| Density | 0.731 g/mL at 25 °C | [5][8] |

| Boiling Point | 63 °C | [5][8][9] |

| Melting Point | -104 °C | [11] |

| Water Solubility | Fully miscible | [1][5][12] |

| pKa | 10.74 ± 0.10 (Predicted) | [1] |

| Refractive Index (n20/D) | 1.393 | [5][8][9] |

Structural Information

The defining feature of this compound is its chiral center at the second carbon atom, to which the amino group is attached. This gives rise to two enantiomers: this compound and (R)-(-)-2-aminobutane. The "(S)" designation refers to the sinister (left-handed) configuration according to the Cahn-Ingold-Prelog priority rules, and the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

| Identifier | Value | Source(s) |

| CAS Number | 513-49-5 | [1][5][8] |

| IUPAC Name | (2S)-butan-2-amine | [13] |

| InChI | InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m0/s1 | [1] |

| InChIKey | BHRZNVHARXXAHW-BYPYZUCNSA-N | [1] |

| Canonical SMILES | CCC(C)N | [1] |

| Isomeric SMILES | CC--INVALID-LINK--N | [1] |

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound. While specific spectra are not provided in the search results, the availability of various spectroscopic data is confirmed.

| Spectroscopic Technique | Availability | Source(s) |

| FT-IR | Data available | [14] |

| ¹H NMR | Data available | [14] |

| ¹³C NMR | Data available | [14] |

| Mass Spectrometry | Data available | [13][14] |

| Raman Spectroscopy | Data available | [14] |

| ESR | Data available | [14] |

Synthesis and Resolution

The production of enantiomerically pure this compound is crucial for its applications. Several methods are employed for its synthesis and for the separation of its racemic mixture.

1. Biocatalytic Transamination: One modern and efficient method involves the use of ω-transaminases. For instance, an ω-transaminase from Sinirhodobacter hungdaonensis (ShdTA) has been used for the kinetic resolution of racemic 2-aminobutane.[4] In this process, the enzyme selectively converts one enantiomer, allowing for the isolation of the other in high enantiomeric purity. A preparative biotransformation using purified ShdTA with racemic 2-aminobutane and sodium pyruvate as the amino acceptor yielded (S)-2-aminobutane with high enantioselectivity.[4]

2. Chiral Resolution: Traditional chemical methods for separating enantiomers, known as chiral resolution, can also be employed. These methods often involve the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by techniques such as crystallization.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated area, preferably in a chemical fume hood.[7][15] It is a flammable liquid and vapor, and causes severe skin burns and eye damage.[15][16]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: A respiratory protection program should be followed whenever workplace conditions warrant a respirator's use.[7]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, and metals.[7][15][16] The container should be kept tightly closed.[7] It is also noted to be air sensitive and should be stored under an inert atmosphere.[1][15]

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in asymmetric synthesis.[1] Its incorporation into a molecule can significantly influence the biological activity and pharmacokinetic properties of the final compound.[1] It is used in the synthesis of various pharmaceutical compounds where a specific stereochemistry is required for therapeutic efficacy.[1] Additionally, 2-aminobutane has been used as a fumigant fungicide for stored produce.[2]

Visualizations

Caption: 2D structure of this compound with the chiral center indicated.

Caption: Logical relationship of 2-aminobutane enantiomers and their resolution.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-aminobutane [sitem.herts.ac.uk]

- 3. Buy (S)-2-Aminobutane-1,4-dithiol hydrochloride | 1363376-98-0 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 513-49-5 [chemicalbook.com]

- 6. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminobutane(13952-84-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 513-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. (S)-(+)-sec-Butylamine 99 513-49-5 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. 2-Butanamine, (S)- | C4H11N | CID 6713753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(513-49-5)FT-IR [m.chemicalbook.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

In-Depth Technical Guide: (S)-(+)-2-Aminobutane (CAS 513-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Aminobutane, also known as (S)-(+)-sec-butylamine, is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific stereochemistry is often essential for the biological activity and efficacy of the final product. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its resolution.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 513-49-5 | [1][2][3][4] |

| Molecular Formula | C₄H₁₁N | [1][3][5] |

| Molecular Weight | 73.14 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Ammoniacal, fish-like | [3][6] |

| Boiling Point | 63 °C (lit.) | [2][3][5] |

| Melting Point | -104 °C | [3] |

| Density | 0.720 - 0.731 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.393 (lit.) | [2][3] |

| Specific Rotation ([α]¹⁹/D) | +7.5° (neat, 19 °C) | [3] |

| Solubility | Fully miscible in water | [2][3][7] |

| Flash Point | -9 °C to -3 °F | [3][8] |

| Autoignition Temperature | 290 °C / 554 °F | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Below are the expected spectroscopic data based on typical analyses.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable solvent (e.g., CDCl₃) is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the neighboring atoms.

-

-CH₃ (C4): A triplet around 0.9 ppm.

-

-CH₂- (C3): A multiplet (sextet or pentet) around 1.4-1.5 ppm.

-

-CH(NH₂)- (C2): A multiplet (sextet) around 2.7-2.8 ppm.

-

-CH₃ (C1): A doublet around 1.1 ppm.

-

-NH₂: A broad singlet, the chemical shift of which is variable and depends on concentration and solvent (typically between 1.0 and 2.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected.

-

C1: ~10-15 ppm

-

C4: ~20-25 ppm

-

C3: ~30-35 ppm

-

C2: ~50-55 ppm

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key vibrational frequencies for this compound include:

-

N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the -NH₂ group.

-

C-H stretch (alkane): Strong absorptions in the 2850-2970 cm⁻¹ region.

-

N-H bend (primary amine): A medium to strong absorption around 1590-1650 cm⁻¹.

-

C-N stretch: A medium absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 73, corresponding to the molecular weight of the compound. As a compound with one nitrogen atom, it follows the nitrogen rule, having an odd molecular weight.

-

Major Fragments: Common fragmentation patterns for aliphatic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For 2-aminobutane, this would lead to the loss of an ethyl radical (M-29) resulting in a fragment at m/z = 44, or the loss of a methyl radical (M-15) resulting in a fragment at m/z = 58. The base peak is often the fragment resulting from the loss of the larger alkyl group.

Experimental Protocol: Chiral Resolution of Racemic 2-Aminobutane

This section details a representative experimental protocol for the separation of this compound from a racemic mixture using L-(+)-tartaric acid as a resolving agent. This method is based on the formation of diastereomeric salts with different solubilities.

Principle

The racemic mixture of (R)- and (S)-2-aminobutane is reacted with an enantiomerically pure chiral acid, L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: [(S)-2-aminobutane]-[(+)-tartrate] and [(R)-2-aminobutane]-[(+)-tartrate]. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution. The desired enantiomer can then be liberated from the purified salt by treatment with a base.

Materials and Equipment

-

Racemic 2-aminobutane

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

10 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Erlenmeyer flasks

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Polarimeter

Procedure

Step 1: Formation of Diastereomeric Salts

-

In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 100 mL of methanol. Gently warm the mixture while stirring to ensure complete dissolution.

-

In a separate flask, add 7.3 g (0.10 mol) of racemic 2-aminobutane to 20 mL of methanol.

-

Slowly add the 2-aminobutane solution to the warm tartaric acid solution with continuous stirring.

-

Allow the resulting solution to cool slowly to room temperature. The formation of a white precipitate (the diastereomeric salt) should be observed.

-

To maximize crystallization, cool the flask in an ice bath for 1-2 hours.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor containing the more soluble diastereomer.

-

To improve the enantiomeric purity, perform a recrystallization. Transfer the collected crystals to a clean flask and add the minimum amount of hot methanol required for complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with cold methanol. Dry the crystals in a vacuum oven at a low temperature.

Step 3: Liberation of this compound

-

Dissolve the purified diastereomeric salt in a minimal amount of distilled water.

-

Cool the solution in an ice bath and slowly add 10 M sodium hydroxide solution with stirring until the pH of the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

-

Transfer the basic aqueous solution to a separatory funnel and extract the this compound with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent, and remove the diethyl ether using a rotary evaporator. The remaining liquid is the purified this compound.

Step 4: Characterization

-

Determine the yield of the purified enantiomer.

-

Measure the optical rotation of the product using a polarimeter to confirm its identity as the (+)-enantiomer and to determine its enantiomeric purity.

-

Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra to confirm the chemical structure and purity.

Experimental Workflow Diagram

Caption: Workflow for the chiral resolution of 2-aminobutane.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][5] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][9] It is also toxic to aquatic life.[9] Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[10] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6] It is sensitive to air and light.[1]

Conclusion

The characterization of this compound is well-established through a combination of physicochemical property measurements and spectroscopic analysis. Its successful isolation in high enantiomeric purity can be achieved through classical resolution techniques, such as the one detailed in this guide. A thorough understanding of its properties and safe handling procedures is paramount for its effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(513-49-5)FT-IR [m.chemicalbook.com]

- 3. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. physicsforums.com [physicsforums.com]

- 6. researchgate.net [researchgate.net]

- 7. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

- 8. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 9. CN107011186A - The method of one kind catalysis S (+) 2 aminobutyric acid hydrogenation synthesis S (+) 2 amino butanol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-sec-Butylamine , also known as (S)-(+)-2-Butanamine, is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final products. A thorough understanding of its physical properties is essential for its proper handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical properties of (S)-(+)-2-sec-Butylamine, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of (S)-(+)-2-sec-Butylamine are summarized in the table below. These values are critical for a variety of applications, from reaction setup to quality control.

| Physical Property | Value | Conditions |

| Molecular Formula | C₄H₁₁N | |

| Molecular Weight | 73.14 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Ammoniacal | |

| Boiling Point | 62.5 °C | at 760 mmHg |

| Density | 0.731 g/mL | at 25 °C |

| Refractive Index | 1.393 | at 20 °C (lit.) |

| Specific Rotation | +7.5° | neat, at 19 °C |

| Melting Point | -72 °C | (for the racemic mixture) |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the methodologies for measuring the key physical properties of (S)-(+)-2-sec-Butylamine.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For primary and secondary amines like (S)-(+)-2-sec-Butylamine, intermolecular hydrogen bonding leads to higher boiling points than alkanes of similar molecular weight, but lower than corresponding alcohols.[1][2][3][4]

Methodology:

A common method for determining the boiling point of a small quantity of liquid is the micro boiling point or Siwoloboff method.

-

Sample Preparation: A small amount of (S)-(+)-2-sec-Butylamine is placed in a capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary tube assembly are immersed in a heating bath (e.g., silicone oil) in a Thiele tube.

-

Heating: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density is a measure of mass per unit volume and is an important parameter for quality control and for calculations involving mass-to-volume conversions.

Methodology:

The density of a liquid can be determined using a pycnometer or a digital density meter.[5][6][7][8]

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with (S)-(+)-2-sec-Butylamine.

-

The mass of the pycnometer with the sample is measured.

-

The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

-

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used to identify and assess the purity of a substance.

Methodology:

An Abbe refractometer is commonly used to measure the refractive index of liquids.[9][10][11][12][13]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of (S)-(+)-2-sec-Butylamine are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.[14][15][16][17][18] The "(+)" in (S)-(+)-2-sec-Butylamine indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.[18]

Methodology:

A polarimeter is used to measure the optical rotation of a chiral substance.

-

Sample Preparation: A solution of (S)-(+)-2-sec-Butylamine of known concentration is prepared, or the neat liquid is used.

-

Polarimeter Setup: The polarimeter is turned on and allowed to stabilize. The sample tube is filled with the prepared solution or the neat liquid, ensuring no air bubbles are present.

-

Measurement: The sample tube is placed in the polarimeter, and the observed rotation is measured.

-

Calculation: The specific rotation is calculated using the formula: [[α]^T_λ = α / (l \times c)] where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters.

-

c is the concentration of the solution in g/mL (or density for a neat liquid).

-

Visualized Workflow

The following diagram illustrates a logical workflow for the determination of the key physical properties of a liquid chemical substance like (S)-(+)-2-sec-Butylamine.

References

- 1. byjus.com [byjus.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 8. youtube.com [youtube.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mt.com [mt.com]

- 11. Refractive index - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. agilent.com [agilent.com]

- 14. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

- 15. Specific Rotation, Equation & Calculation - Video | Study.com [study.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Specific Rotation - Chemistry Steps [chemistrysteps.com]

(S)-(+)-2-Aminobutane spectroscopic data NMR IR MS

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-2-Aminobutane

This guide provides a comprehensive analysis of the core spectroscopic data essential for the identification and characterization of this compound (CAS: 513-49-5), a vital chiral building block in pharmaceutical and chemical synthesis.[1][2] We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting not just the results but also the underlying principles and field-proven experimental protocols.

Introduction to this compound

This compound, also known as (S)-(+)-sec-butylamine, is a primary chiral amine with the chemical formula C₄H₁₁N and a molecular weight of 73.14 g/mol .[3][4][5] Its stereochemistry is of paramount importance, dictating its biological activity and efficacy as a chiral auxiliary in asymmetric synthesis.[6] Accurate structural elucidation is the foundation of its application, and this is achieved through a combination of modern spectroscopic techniques. This document serves as a detailed reference for researchers, scientists, and drug development professionals who rely on precise analytical characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the this compound molecule are numbered as shown in the diagram below. This convention will be used throughout the NMR analysis sections.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete structural map can be assembled.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] The choice of CDCl₃ is common for small organic molecules due to its good solubilizing power and single solvent peak that rarely interferes with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[8] Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets.

-

Data Acquisition:

-

For ¹H NMR, acquire data using a standard pulse program, typically with 16 to 32 scans to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent proton environments. The integration value for each signal corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

| Proton Assignment | Approx. Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -NH₂ | ~1.2 | Broad Singlet | - | 2H |

| C1-H₃ | ~1.1 | Doublet | ~6.5 | 3H |

| C2-H | ~2.7-2.9 | Multiplet | - | 1H |

| C3-H₂ | ~1.4-1.6 | Multiplet | - | 2H |

| C4-H₃ | ~0.9 | Triplet | ~7.5 | 3H |

| (Data synthesized from Benchchem)[4] |

Causality and Interpretation:

-

-NH₂ (Broad Singlet, ~1.2 ppm): The amine protons are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water. They typically do not couple with adjacent protons, hence appearing as a singlet.[9]

-

C2-H (Multiplet, ~2.7-2.9 ppm): This single proton is on the chiral carbon, bonded to the electron-withdrawing amino group, which shifts it downfield. It is coupled to protons on C1 (3H) and C3 (2H), resulting in a complex multiplet.

-

C3-H₂ (Multiplet, ~1.4-1.6 ppm): These methylene protons are adjacent to both the chiral center (C2) and a methyl group (C4), leading to complex splitting.

-

C1-H₃ (Doublet, ~1.1 ppm): The methyl protons on C1 are split by the single proton on C2 (n+1 = 2), resulting in a doublet.

-

C4-H₃ (Triplet, ~0.9 ppm): The terminal methyl protons on C4 are split by the two methylene protons on C3 (n+1 = 3), resulting in a triplet. This is the most upfield signal, as it is furthest from the electronegative nitrogen atom.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each of the four chemically distinct carbon atoms in the molecule, as expected from its structure.

| Carbon Assignment | Approx. Chemical Shift (δ) ppm |

| C1 | ~23.0 |

| C2 | ~48.0 |

| C3 | ~32.0 |

| C4 | ~10.0 |

| (Data synthesized from Benchchem and Physics Forums)[4][10] |

Causality and Interpretation:

-

C2 (~48.0 ppm): This carbon is directly attached to the electronegative nitrogen atom, causing a significant downfield shift (deshielding).

-

C3 (~32.0 ppm): A standard methylene carbon signal in an alkyl chain.

-

C1 (~23.0 ppm): A standard methyl carbon signal.

-

C4 (~10.0 ppm): This terminal methyl carbon is the most shielded (upfield) as it is furthest from the influence of the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.[4]

-

Procedure: Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform liquid film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer for data acquisition.

-

Data Acquisition: First, record a background spectrum of the empty, clean salt plates. Then, place the sample holder with the prepared thin film into the spectrometer and record the sample spectrum. Co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is standard practice for achieving a high-quality spectrum.[4]

Spectrum Analysis

The IR spectrum of this compound is characterized by the distinct absorptions of the primary amine and alkyl groups.

| Vibrational Mode | Approx. Frequency (cm⁻¹) | Appearance |

| N-H Stretch | ~3360 and ~3280 | Two sharp bands |

| C-H Stretch (sp³) | ~2960 | Strong, sharp |

| N-H Bend (Scissoring) | ~1600 | Medium |

| (Data synthesized from Benchchem)[4] |

Causality and Interpretation:

-

N-H Stretch (~3360 and ~3280 cm⁻¹): The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂). These correspond to the asymmetric and symmetric stretching modes, respectively. This is a definitive diagnostic feature.

-

C-H Stretch (~2960 cm⁻¹): This strong absorption just below 3000 cm⁻¹ is characteristic of C-H bonds on sp³-hybridized carbons, confirming the aliphatic nature of the molecule.

-

N-H Bend (~1600 cm⁻¹): This absorption is due to the scissoring (bending) vibration of the N-H bonds in the primary amine group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common high-energy technique that causes extensive fragmentation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Inject a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or direct infusion probe.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns, creating a unique "fingerprint" for the compound.

-

Detection: The resulting positively charged ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Spectrum Analysis

The mass spectrum reveals the molecular weight and the stability of different fragments.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 73, corresponding to the molecular weight of C₄H₁₁N.[4] This peak may be weak or absent due to the rapid fragmentation of primary amines.[11]

-

Base Peak: The most intense peak in the spectrum is the base peak. For 2-aminobutane, the base peak is at m/z = 44 .[4]

-

Key Fragments: Other significant fragments are observed at m/z = 58 and 29.[4]

Fragmentation Pathway: The major fragmentation route for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond), which leads to the formation of a stable, resonance-stabilized iminium ion.

Caption: Major EI-MS fragmentation pathways for 2-aminobutane.

Causality and Interpretation:

-

Formation of m/z = 44 (Base Peak): The most favorable α-cleavage involves the loss of the larger alkyl group (the ethyl radical, •CH₂CH₃, mass = 29). This results in the formation of the [CH₃CHNH₂]⁺ iminium ion with m/z = 44. Its high stability accounts for it being the base peak.

-

Formation of m/z = 58: A less favorable α-cleavage pathway involves the loss of the smaller methyl radical (•CH₃, mass = 15), leading to the fragment [CH(NH₂)CH₂CH₃]⁺ at m/z = 58.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a compound relies not on a single technique, but on the synergistic combination of all available data. The following workflow represents a best-practice approach to spectroscopic characterization.

Caption: General workflow for spectroscopic identification.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable. ¹H and ¹³C NMR definitively establish its carbon-hydrogen framework and the position of the amine group. IR spectroscopy provides clear evidence of the primary amine functional group through its characteristic N-H stretches. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage, leading to a base peak at m/z 44. Together, these techniques provide a robust and self-validating system for the unambiguous structural confirmation of this compound, ensuring its identity and purity for high-stakes applications in research and development.

References

- 1. 2-Butanamine, (S)- | C4H11N | CID 6713753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 3. (R)-sec-butylamine | C4H11N | CID 2724537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-2-Aminobutane|Chiral Auxiliary|99% [benchchem.com]

- 5. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(-)-2-Aminobutane | 13250-12-9 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. physicsforums.com [physicsforums.com]

- 11. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to (S)-(+)-2-Aminobutane: Properties, Synthesis, and Applications in Drug Development

(S)-(+)-2-Aminobutane is a chiral primary amine that serves as a critical building block and resolving agent in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries. Its stereochemical properties are pivotal in the development of active pharmaceutical ingredients (APIs) where a specific enantiomer is required for therapeutic efficacy and to minimize potential side effects. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development.

Core Properties of this compound

This compound, also known as (S)-(+)-sec-Butylamine, is a colorless liquid with a characteristic amine odor. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C4H11N | [1][2][3] |

| Molecular Weight | 73.14 g/mol | [4][5] |

| CAS Number | 513-49-5 | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 63 °C | [3][6] |

| Density | 0.722 - 0.731 g/mL at 25 °C | [3][6] |

| Refractive Index | ~1.393 | [3] |

| Solubility | Miscible with water and most organic solvents. | [1][2][6] |

| Optical Rotation | [α]D +7.4° to +7.5° (neat) | [4] |

Synthesis of this compound

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Several methods are employed, including the resolution of racemic mixtures and direct enantioselective synthesis.

Chiral Resolution of Racemic 2-Aminobutane

A common method for obtaining this compound involves the resolution of a racemic mixture of 2-aminobutane using a chiral resolving agent, such as L-(+)-tartaric acid. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is based on the principle of diastereomeric salt formation.

-

Step 1: Diastereomeric Salt Formation: A solution of racemic 2-aminobutane is treated with an equimolar amount of L-(+)-tartaric acid in a suitable solvent, such as methanol or ethanol.

-

Step 2: Fractional Crystallization: The solution is allowed to cool, leading to the preferential crystallization of the less soluble diastereomeric salt, (S)-2-aminobutanium L-tartrate. The more soluble (R)-2-aminobutanium L-tartrate remains in the mother liquor.

-

Step 3: Isolation and Purification: The crystals are collected by filtration, washed with a cold solvent, and can be recrystallized to improve diastereomeric purity.

-

Step 4: Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a strong base, such as sodium hydroxide, to liberate the free this compound.

-

Step 5: Extraction and Distillation: The free amine is then extracted from the aqueous solution using an organic solvent and purified by distillation.

Enantioselective Synthesis from (S)-(+)-2-Aminobutanol

An alternative approach is the enantioselective synthesis starting from a readily available chiral precursor, such as (S)-(+)-2-aminobutanol. This method avoids the loss of 50% of the material inherent in classical resolution.

Experimental Protocol: Synthesis from (S)-(+)-2-Aminobutanol

This multi-step synthesis involves the conversion of the hydroxyl group of (S)-(+)-2-aminobutanol into a methyl group.

-

Step 1: Protection of the Amino Group: The amino group of (S)-(+)-2-aminobutanol is first protected, for example, as a phthalimide derivative by reacting with phthalic anhydride.

-

Step 2: Activation of the Hydroxyl Group: The primary hydroxyl group is then activated for nucleophilic substitution, typically by converting it into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base.

-

Step 3: Reduction to the Methyl Group: The activated hydroxyl group is subsequently reduced to a methyl group. This can be achieved, for instance, by conversion to an iodide followed by reduction with a hydride reagent or by catalytic hydrogenation.

-

Step 4: Deprotection of the Amino Group: Finally, the protecting group on the nitrogen is removed. For a phthalimide group, this is commonly achieved by treatment with hydrazine hydrate.

-

Step 5: Purification: The resulting this compound is purified by distillation.

Biocatalytic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions. ω-Transaminases are used for the kinetic resolution of racemic 2-aminobutane. The (S)-enantiomer is selectively consumed in a transamination reaction, leaving the desired (R)-enantiomer, or an (R)-selective transaminase can be used to resolve the racemate to yield the (S)-enantiomer.

Experimental Protocol: Kinetic Resolution using (S)-selective ω-Transaminase

-

Step 1: Reaction Setup: A buffered aqueous solution containing racemic 2-aminobutane, a suitable amino acceptor (e.g., pyruvate), pyridoxal 5'-phosphate (PLP) cofactor, and the (S)-selective ω-transaminase is prepared.

-

Step 2: Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature and pH. The enzyme selectively catalyzes the transfer of the amino group from (S)-2-aminobutane to the amino acceptor.

-

Step 3: Reaction Monitoring: The progress of the reaction and the enantiomeric excess of the remaining 2-aminobutane are monitored using chiral chromatography (GC or HPLC).

-

Step 4: Work-up and Isolation: Once the desired conversion is reached (typically around 50%), the enzyme is removed (e.g., by precipitation or filtration). The pH of the solution is raised to liberate the free amine.

-

Step 5: Extraction and Purification: The unreacted (R)-(-)-2-aminobutane is extracted with an organic solvent and purified by distillation. To obtain the (S)-(+)-enantiomer, an (R)-selective ω-transaminase would be used.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Its incorporation can significantly influence the pharmacological activity of the drug molecule.

Role in the Synthesis of Ethambutol

(S,S)-(+)-Ethambutol is an important first-line bacteriostatic anti-tuberculosis drug. Its synthesis relies on the use of the chiral precursor (S)-(+)-2-amino-1-butanol. While this compound itself is not a direct precursor, the resolution and synthetic strategies for chiral 2-aminoalkanes are highly relevant and showcase the importance of this structural motif. The synthesis of ethambutol underscores the necessity of obtaining enantiomerically pure starting materials to produce a safe and effective drug. The synthesis of Ethambutol involves the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its applications. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most common methods for determining enantiomeric excess.

Experimental Protocol: Chiral GC Analysis

-

Derivatization (optional but common): The enantiomers of 2-aminobutane can be derivatized with a suitable achiral reagent (e.g., trifluoroacetic anhydride) to improve their volatility and chromatographic behavior.

-

Chromatographic Separation: The derivatized or underivatized sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., based on cyclodextrin derivatives).

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Visualized Workflows

Principle of Chiral Resolution by Diastereomeric Salt Formation

Caption: Workflow for chiral resolution of racemic 2-aminobutane.

Logical Workflow for the Synthesis of (S,S)-Ethambutol

Caption: Synthesis of (S,S)-Ethambutol from racemic 2-amino-1-butanol.

References

- 1. Synthesis of (R)- and (S)-2-aminobutane from (S)- and (R)-2-aminobutanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]

- 4. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

An In-depth Technical Guide to the Solubility of (S)-(+)-2-Aminobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-2-aminobutane, a chiral amine of significant interest in pharmaceutical and chemical synthesis. Due to a scarcity of publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document compiles existing qualitative and quantitative information and presents a detailed experimental protocol for its precise determination. The guide includes a discussion of the physicochemical principles governing its solubility and provides visualizations of the experimental workflow and key influencing factors to aid researchers in their experimental design and application.

Introduction

This compound, also known as (S)-(+)-sec-butylamine, is a chiral primary amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds and as a resolving agent in chiral separations. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its utility in different reaction media, purification processes, and formulation development. A thorough understanding of its solubility profile is, therefore, essential for process optimization, ensuring reaction efficiency, and achieving desired product purity and yield. This guide aims to consolidate the available solubility information for this compound and to provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁N | [General knowledge] |

| Molecular Weight | 73.14 g/mol | [General knowledge] |

| Appearance | Colorless liquid | [General knowledge] |

| Boiling Point | 63 °C | [General knowledge] |

| Density | 0.731 g/mL at 25 °C | [General knowledge] |

| Chirality | (S)-enantiomer | [General knowledge] |

Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in the literature. The available information is largely qualitative, with some quantitative data for its racemate, sec-butylamine, in water.

Qualitative Solubility

This compound is generally described as being miscible with water and common polar organic solvents. Miscibility implies that the substances are soluble in each other in all proportions.

| Solvent | Qualitative Solubility |

| Water | Miscible / Freely Soluble |

| Ethanol | Miscible |

| Methanol | Miscible |

| Acetone | Miscible |

| Diethyl Ether | Miscible |

Quantitative Solubility of sec-Butylamine in Water

The following data is for the racemic mixture, sec-butylamine. It is expected that the solubility of the individual enantiomers would be very similar in achiral solvents like water.

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 11.2 |

Note: Some sources describe sec-butylamine as "miscible" with water, which suggests solubility in all proportions. The quantitative value of 11.2 g/100 mL at 20°C indicates high but finite solubility. This discrepancy highlights the importance of experimental verification.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.

Principle

A saturated solution of this compound in the chosen organic solvent is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to remove the solvent, and the mass of the remaining this compound is determined.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled water bath or incubator

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible)

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled bath and allow it to equilibrate for at least 24 hours with constant agitation (e.g., using a magnetic stirrer or shaker). Ensure the temperature is maintained within ± 0.1 °C.

-

After equilibration, cease agitation and allow any undissolved amine to settle.

-

-

Sample Collection:

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant (the saturated solution) using a calibrated volumetric pipette. To avoid drawing any undissolved material, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Transfer the collected sample into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid any loss of the amine due to volatilization.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, a vacuum desiccator can be used.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

Calculation

The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of sample in mL) * 100

Visualizations

Experimental Workflow for Solubility Determination

Caption: Gravimetric method workflow.

Factors Influencing Solubility

Caption: Factors affecting solubility.

Conclusion

While there is a notable absence of comprehensive quantitative solubility data for this compound in organic solvents within the public domain, its qualitative description as a miscible compound in many polar organic solvents provides a useful starting point for researchers. The provided experimental protocol offers a reliable method for obtaining precise quantitative solubility data, which is crucial for the effective application of this important chiral amine in research and development. It is recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest to ensure the accuracy and reproducibility of their processes.

Stereochemistry of (S)-(+)-2-Aminobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Aminobutane is a chiral primary amine of significant interest in the pharmaceutical and chemical industries. Its stereochemical configuration is crucial to its application as a versatile building block in the asymmetric synthesis of bioactive molecules and as a chiral resolving agent. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiroptical properties, and methods for stereochemical analysis. Detailed experimental protocols for its resolution and the determination of its enantiomeric purity are presented, alongside visualizations of key experimental workflows.

Introduction

Chiral amines are fundamental components of many active pharmaceutical ingredients (APIs).[1][2] The spatial arrangement of substituents around a stereocenter can dramatically influence the pharmacological and toxicological properties of a drug molecule. This compound, also known as (S)-(+)-sec-butylamine, is a valuable chiral intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and as a reagent in organic synthesis and chiral resolution studies.[3][4][5] This guide delves into the core stereochemical aspects of this compound, providing detailed technical information for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Chiroptical Properties

The physical and chiroptical properties of this compound are essential for its characterization and quality control. A summary of these properties is presented in Table 1.

Table 1: Physicochemical and Chiroptical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁N | [4][6][7] |

| Molecular Weight | 73.14 g/mol | [4][6][7] |

| CAS Number | 513-49-5 | [4][5][6] |

| Appearance | Colorless liquid | [5] |

| Odor | Ammoniacal, fishy | [4][8] |

| Boiling Point | 63 °C | [4][6][9] |

| Melting Point | -104 °C | [8] |

| Density | 0.722 - 0.731 g/mL at 25 °C | [4][6][9] |

| Refractive Index (n²⁰/D) | 1.393 | [4][6][9] |

| Specific Rotation [α]¹⁹/D (neat) | +7.5° to +7.8° | [8][10] |

| Solubility | Fully miscible in water | [4][7][9] |

Synthesis and Resolution

Enantiomerically pure this compound can be obtained through asymmetric synthesis or by the resolution of a racemic mixture.

Asymmetric Synthesis

Several methods have been developed for the asymmetric synthesis of this compound, including:

-

Biocatalytic Transamination: The use of (S)-selective transaminases to convert a prochiral ketone (2-butanone) into the corresponding chiral amine.[1][2]

-

Hydrogenation of Imine Precursors: The asymmetric reduction of imines derived from ketones using chiral catalysts.[3]

Resolution of Racemic 2-Aminobutane

The classical and most common method for obtaining enantiomerically pure this compound is the resolution of its racemic mixture.[11] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid.[11][12] The diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

Another effective method is enzymatic kinetic resolution , where an enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

A logical workflow for the classical resolution of racemic 2-aminobutane is depicted below.

References

- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 513-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [stenutz.eu]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound CAS#: 513-49-5 [amp.chemicalbook.com]

- 9. store.p212121.com [store.p212121.com]

- 10. sec-Butylamine [drugfuture.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Chiral_resolution [chemeurope.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of (S)-(+)-2-Aminobutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of chirality as exemplified by (S)-(+)-2-aminobutane. A comprehensive understanding of stereoisomerism is paramount in the fields of pharmaceutical development, chemical synthesis, and materials science, where the three-dimensional arrangement of atoms dictates molecular function and biological activity. This compound serves as a vital chiral building block in the synthesis of numerous pharmaceuticals, making a thorough grasp of its stereochemical properties essential.

Introduction to Chirality and this compound

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers.[1] Enantiomers possess identical physical and chemical properties in an achiral environment, but they may exhibit profound differences in their interactions with other chiral molecules, such as biological receptors.[1]

2-Aminobutane is a primary amine that exists as a pair of enantiomers due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, an amino group, a methyl group, and an ethyl group.[2] The two enantiomers are designated as this compound and (R)-(-)-2-aminobutane. The "(S)" and "(R)" descriptors are determined by the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic method for assigning the absolute configuration of a stereocenter.[3][4][5] The "(+)" and "(-)" signs indicate the direction in which the enantiomer rotates the plane of polarized light, with "(+)" being dextrorotatory (to the right) and "(-)" being levorotatory (to the left).[6]

Physicochemical and Stereochemical Properties

The distinct three-dimensional arrangement of atoms in this compound and its enantiomer leads to differences in their optical properties, while their fundamental physical properties remain the same.

| Property | This compound | (R)-(-)-2-Aminobutane | Racemic (±)-2-Aminobutane |

| Molecular Formula | C₄H₁₁N | C₄H₁₁N | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol | 73.14 g/mol | 73.14 g/mol |

| Boiling Point | 63 °C | 63 °C | 64 °C |

| Density | 0.731 g/mL at 25 °C | 0.72 g/mL at 25 °C | 0.725 g/mL |

| Refractive Index (n20/D) | 1.393 | 1.393 | 1.393 |

| Specific Optical Rotation ([α]D) | +7.4° (neat) | -7.4° (neat) | 0° |

| Melting Point | -104 °C | -105 °C | -104 °C |

| Water Solubility | Fully miscible | Fully miscible | Highly soluble |

Data compiled from sources[7][8][9].

Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the stereocenter in 2-aminobutane is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4][5] This systematic process involves assigning priorities to the four groups attached to the chiral carbon based on atomic number.

For this compound, with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority (NH₂ → CH₂CH₃ → CH₃) is counter-clockwise, hence the "S" (Sinister) designation.

Experimental Protocols

Resolution of Racemic 2-Aminobutane via Diastereomeric Salt Formation

The separation of enantiomers, a process known as resolution, is a critical step in obtaining enantiopure compounds. A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Methodology:

-

Salt Formation:

-

Dissolve racemic 2-aminobutane in a suitable solvent, such as methanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, with gentle heating if necessary.

-

Slowly add the tartaric acid solution to the 2-aminobutane solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, which will be the ((S)-2-aminobutane)-(L-tartrate) salt.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

The collected solid is the enriched diastereomeric salt.

-

For higher purity, recrystallize the salt from a minimal amount of hot solvent.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base, such as a 2M NaOH solution, dropwise until the solution is strongly basic (pH > 10) to liberate the free amine.

-

Extract the this compound with an organic solvent like diethyl ether.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by distillation to obtain the purified this compound.

-

Determination of Optical Rotation by Polarimetry

Polarimetry is a technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is an intrinsic property of a chiral substance.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound of a known concentration (c) in a suitable achiral solvent (e.g., water or ethanol). If measuring the neat liquid, determine its density (d).

-

-

Instrument Setup:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument with a blank (the pure solvent) and set the reading to zero.

-

-

Measurement:

-

Fill the polarimeter cell of a known path length (l) with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed optical rotation (α).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation using the formula:

-

For solutions: [α] = α / (c * l)

-

For neat liquids: [α] = α / (d * l)

-

-

Where [α] is the specific rotation, α is the observed rotation in degrees, c is the concentration in g/mL, d is the density in g/mL, and l is the path length in decimeters (dm).

-

Determination of Enantiomeric Excess by Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers. This can be achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

4.3.1. Chiral High-Performance Liquid Chromatography (HPLC)

A direct method for the separation of 2-aminobutane enantiomers can be performed using a chiral crown ether-based column.

Methodology:

-

Chromatographic System: HPLC with UV detection.

-

Column: CROWNPAK CR(+)

-

Mobile Phase: 0.05% Perchloric acid solution in water.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 15 °C.

-

Detection: UV at 200 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the 2-aminobutane sample in the mobile phase.

4.3.2. Chiral Gas Chromatography (GC)

For GC analysis, derivatization of the amine is often necessary to improve volatility and chromatographic performance.

Methodology:

-

Derivatization:

-

React the 2-aminobutane sample with a derivatizing agent such as trifluoroacetic anhydride to form the corresponding N-trifluoroacetyl derivative.

-

-

Chromatographic Analysis:

-

Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsa).

-

Carrier Gas: Hydrogen.

-

Temperature Program: Start at 40°C (hold for 1 min), then ramp to 230°C at 2°C/min (hold for 3 min).

-

Detector Temperature: 220°C.

-

Injection: Split injection of the derivatized sample.

-

Significance in Drug Development

The stereochemistry of a drug is a critical factor in its pharmacological activity. Different enantiomers of a chiral drug can have different potencies, mechanisms of action, and toxicological profiles. This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, including the anti-tuberculosis drug ethambutol. The use of enantiomerically pure starting materials like this compound is crucial for the synthesis of single-enantiomer drugs, which can offer improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

Conclusion

This compound serves as an exemplary model for understanding the fundamental principles of chirality. Its stereochemical properties, governed by the tetrahedral arrangement of four different substituents around a central carbon atom, give rise to the existence of a non-superimposable mirror image. The ability to separate and analyze these enantiomers through techniques such as diastereomeric salt resolution and chiral chromatography is fundamental to modern chemistry, particularly in the pharmaceutical industry. The synthesis of enantiomerically pure drugs, often relying on chiral building blocks like this compound, is a testament to the critical importance of stereochemistry in designing safe and effective therapeutic agents. This guide provides a foundational framework for researchers and professionals engaged in the synthesis, analysis, and application of chiral molecules.

References

- 1. 111.68.96.114:8088 [111.68.96.114:8088]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 6. gcms.cz [gcms.cz]

- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

Commercial Availability and Synthetic Applications of (S)-(+)-2-Aminobutane: A Technical Guide

(S)-(+)-2-Aminobutane , also known as (S)-(+)-sec-butylamine, is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals. Its importance lies in its ability to introduce a specific stereocenter into a molecule, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical and physical properties, and detailed experimental protocols for its application in chiral resolution and as a chiral auxiliary in asymmetric synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to over 99%. Prominent suppliers include:

-

Thermo Scientific Chemicals (formerly Alfa Aesar)

-

Sigma-Aldrich (Merck)

-

P212121 Store

-

Parchem

-

XIAMEN EQUATION CHEMICAL CO., LTD.

The compound is available in various quantities, from milligrams and grams for laboratory use to kilograms for industrial applications.[1][2][3][4] Pricing can vary based on the supplier, purity, and quantity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing and executing chemical reactions and for ensuring safe handling and storage.

| Property | Value |

| CAS Number | 513-49-5 |

| Molecular Formula | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol |

| Appearance | Colorless liquid |

| Purity | ≥98% to 99% |

| Optical Activity ([α]D) | +7.5° (neat) |

| Density | 0.720 - 0.731 g/mL at 25 °C |

| Boiling Point | 62.5 - 63 °C |

| Refractive Index (n20/D) | 1.393 |

| Flash Point | -19 °C (-2 °F) |

| Solubility | Fully miscible in water |

(Data compiled from multiple supplier specifications)[1][2][5][6]

Synthetic Applications and Experimental Protocols

This compound is primarily employed as a chiral resolving agent and as a precursor for chiral auxiliaries.[5][7]

Chiral Resolution of Racemic Carboxylic Acids

One of the most common applications of this compound is in the separation of enantiomers of a racemic carboxylic acid. This is achieved through the formation of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

Principle: A racemic carboxylic acid, (R,S)-Acid, is reacted with an enantiomerically pure amine, this compound, to form two diastereomeric salts: (R)-Acid-(S)-Amine and (S)-Acid-(S)-Amine. These diastereomers exhibit different solubilities, allowing for their separation.

Methodology:

-

Salt Formation:

-

Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Slowly add one equivalent of this compound to the solution while stirring. The reaction is typically exothermic.

-

The diastereomeric salts may precipitate out of the solution upon formation or after cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

-

Fractional Crystallization:

-

Heat the mixture to dissolve the salts completely.

-

Allow the solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The mother liquor is now enriched in the more soluble diastereomeric salt.

-

-

Isolation of the Enantiomer:

-

Treat the isolated crystalline salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the amine.

-

Extract the enantiomerically pure carboxylic acid into an organic solvent.

-

The resolving agent, this compound, can be recovered from the aqueous layer by basification and extraction.

-

The general workflow for this process is illustrated in the diagram below.

This compound as a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. While this compound itself can be used, it is often converted into a more functionalized auxiliary, such as an oxazolidinone, to achieve higher stereocontrol. The following is a general protocol for asymmetric alkylation using a chiral auxiliary derived from a similar chiral amine, which is applicable to derivatives of this compound.